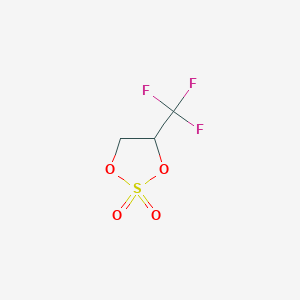4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide
CAS No.:
Cat. No.: VC20263113
Molecular Formula: C3H3F3O4S
Molecular Weight: 192.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3H3F3O4S |
|---|---|
| Molecular Weight | 192.12 g/mol |
| IUPAC Name | 4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide |
| Standard InChI | InChI=1S/C3H3F3O4S/c4-3(5,6)2-1-9-11(7,8)10-2/h2H,1H2 |
| Standard InChI Key | YTHOQNZONIUFRX-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OS(=O)(=O)O1)C(F)(F)F |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The molecular structure of 4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide comprises a five-membered dioxathiolane ring with a sulfone group (SO₂) and a trifluoromethyl (-CF₃) substituent. The IUPAC name, 4-(trifluoromethyl)-1,3,2-dioxathiolane-2,2-dioxide, reflects its cyclic sulfate backbone and substituent positioning . Computational studies indicate that the sulfone group imposes significant ring strain, contributing to its high reactivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃H₃F₃O₄S | |
| Molecular Weight | 192.12 g/mol | |
| Density | 1.739 g/cm³ (predicted) | |
| Boiling Point | 203.7°C (predicted) | |
| CAS Number | 1064666-48-3 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and sulfone oxygens. Infrared spectroscopy shows strong S=O stretching vibrations at 1,320–1,150 cm⁻¹ . X-ray crystallography of analogous dioxathiolane derivatives confirms a puckered ring geometry, with bond angles deviating from ideal tetrahedral values due to ring strain .
Synthesis and Reaction Kinetics
Conventional Batch Synthesis
Traditional synthesis routes involve the reaction of trifluoromethyl epoxides with sulfur trioxide (SO₃) under anhydrous conditions. For example, 3,3,3-trifluoropropylene oxide reacts with SO₃ in dichloromethane at -20°C to yield the target compound with ~70% efficiency . Critical parameters include:
-
Temperature: Below -10°C to minimize hydrolysis.
-
Solvent: Polar aprotic solvents (e.g., DCM, THF).
Microreactor-Based Synthesis
Recent advances employ continuous-flow microreactors to overcome heat management challenges. A 2024 study optimized the process using a T-shaped microchannel reactor (0.5 mm diameter) :
Table 2: Microreactor vs. Batch Synthesis
| Parameter | Microreactor | Batch |
|---|---|---|
| Yield | 92.22% | 70–75% |
| Reaction Time | 2 min | 6–8 hr |
| Byproduct Formation | <5% | 15–20% |
The microreactor’s high surface-area-to-volume ratio enables rapid heat dissipation, suppressing hydrolysis and side reactions .
Reactivity and Mechanistic Insights
Electrophilic Activation
The trifluoromethyl group exerts a strong electron-withdrawing effect, polarizing the sulfone moiety and enhancing electrophilicity. Density functional theory (DFT) calculations show a 20% reduction in the LUMO energy compared to non-fluorinated analogs, facilitating nucleophilic attack at the sulfur center .
Ring-Opening Reactions
Ring-opening occurs via nucleophilic substitution (SN2) or acid-catalyzed mechanisms:
-
Nucleophilic Attack: Amines, alcohols, or thiols cleave the S-O bond, yielding sulfonic acid derivatives .
-
Acid-Mediated Hydrolysis: Concentrated HCl generates trifluoromethyl glycols and SO₄²⁻ .
Figure 1: Proposed SN2 mechanism for ring-opening with methanol:
| Additive Concentration | Capacity Retention (500 cycles) | CEI Thickness |
|---|---|---|
| 0 wt% | 68% | 12 nm |
| 1 wt% | 89% | 8 nm |
Mechanism of Action
During initial charging, the compound decomposes at 3.8 V vs. Li/Li⁺, forming a fluorine-rich CEI layer comprising LiF, LiₓSOy, and polycarbonates . This layer:
-
Blocks electrolyte oxidation at high voltages (>4.3 V).
Industrial and Pharmaceutical Applications
Fluorinated Building Blocks
The compound serves as a trifluoromethylation reagent in agrochemical and pharmaceutical synthesis. For example, it introduces -CF₃ groups into:
-
Antivirals: HIV protease inhibitors.
Polymer Modification
Copolymerization with ethylene carbonate yields sulfone-functionalized polycarbonates (Tg = 145°C, σ = 10⁻⁶ S/cm) . These polymers find use in gas-separation membranes and solid-state electrolytes.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume